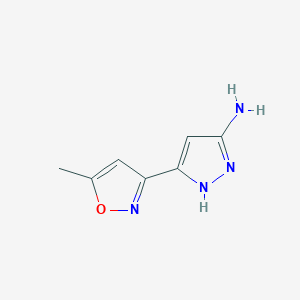
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both oxazole and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine typically involves the formation of the oxazole ring followed by the construction of the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the reaction of an α-haloketone with a nitrile, followed by cyclization. The pyrazole ring can then be formed by reacting the oxazole derivative with hydrazine or its derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
Uniqueness
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H8N4O/c1-4-2-6(11-12-4)5-3-7(8)10-9-5/h2-3H,1H3,(H3,8,9,10) |
Clave InChI |
GXLNTPSGPOOMEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



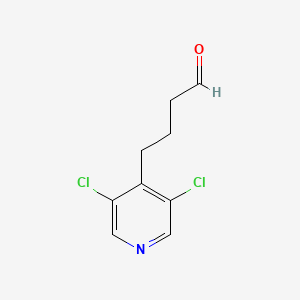
![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)

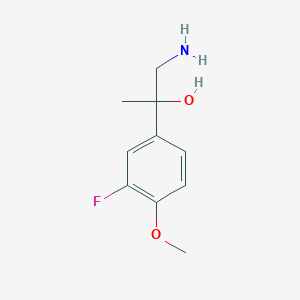
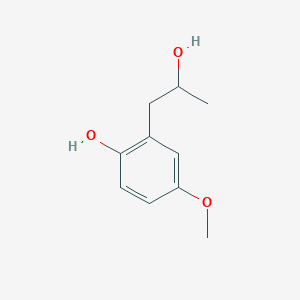
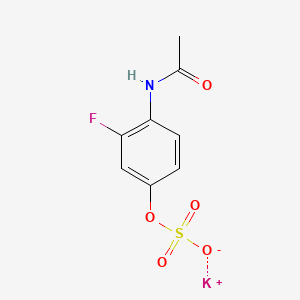



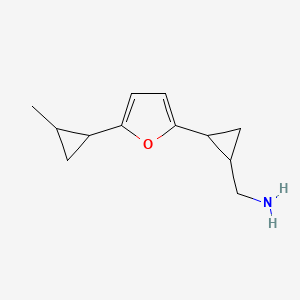


![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
